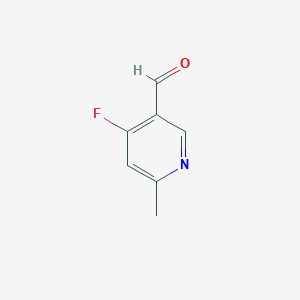

4-Fluoro-6-methylnicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H6FNO |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

4-fluoro-6-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6FNO/c1-5-2-7(8)6(4-10)3-9-5/h2-4H,1H3 |

InChI Key |

BOQKJFPZGRSNTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C=O)F |

Origin of Product |

United States |

Biological Activity

4-Fluoro-6-methylnicotinaldehyde is a derivative of nicotinaldehyde, a compound known for its biological significance, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C7H6FNO

- Molecular Weight : 155.13 g/mol

- Structural Characteristics : The compound features a fluorine atom at the 4-position and a methyl group at the 6-position of the pyridine ring, which may influence its binding affinity and biological activity compared to its parent compound, 6-methylnicotinaldehyde.

This compound exhibits significant biological activity primarily through its interaction with various enzymes:

- Nicotinamidases : These enzymes hydrolyze nicotinamide to nicotinic acid and are crucial in regulating intracellular levels of NAD+ and sirtuin activity. Studies have shown that derivatives like this compound can act as competitive inhibitors of nicotinamidases, potentially leading to increased lifespan in model organisms such as C. elegans and D. melanogaster by enhancing sirtuin activity .

- 15-Lipoxygenase Inhibition : Research indicates that compounds related to this compound can inhibit human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in inflammatory diseases. Inhibition of this enzyme can reduce the production of pro-inflammatory mediators derived from arachidonic acid metabolism, suggesting a therapeutic role in conditions like asthma and ischemic heart disease .

Study on Lifespan Extension

A study investigated the effects of various nicotinamide derivatives, including this compound, on the lifespan of C. elegans. The results indicated that these compounds could significantly extend lifespan by modulating sirtuin activity through nicotinamidase inhibition. The mechanism involved the depletion of intracellular nicotinamide levels, which is known to enhance sirtuin function .

Anti-inflammatory Properties

In another study focusing on the anti-inflammatory properties of lipoxygenase inhibitors, this compound was tested alongside other derivatives for its ability to inhibit 15-LOX-1. The findings demonstrated that this compound effectively reduced the formation of inflammatory mediators in vitro, supporting its potential use as an anti-inflammatory agent .

Research Findings

| Study | Findings | Implications |

|---|---|---|

| Lifespan Extension in C. elegans | Compounds including this compound extended lifespan by enhancing sirtuin activity through nicotinamidase inhibition | Potential for developing longevity-promoting therapies |

| Inhibition of 15-LOX-1 | Demonstrated effective inhibition leading to reduced inflammatory mediator production | Possible treatment for inflammatory diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.